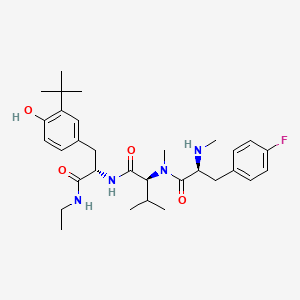

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

MA-2029の合成は、中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップを伴います。 詳細な合成経路と反応条件は機密情報であり、公表されていません。 モチリン受容体への選択的結合と阻害を含む一連の化学反応によって合成されることが知られています .

化学反応の分析

MA-2029は、以下を含むさまざまな化学反応を起こします。

競合的阻害: 単離されたウサギ十二指腸縦走筋ストリップにおけるモチリン誘発収縮を競合的に阻害します

結合阻害: ウサギ結腸平滑筋組織およびヒトモチリン受容体を発現するHEK 293細胞における[125I]モチリンのモチリン受容体への結合を濃度依存的に阻害します

これらの反応に使用される一般的な試薬と条件には、モチリン、アセチルコリン、およびサブスタンスPが含まれます。 これらの反応から生成される主要な生成物は、阻害されたモチリン受容体複合体です .

科学研究への応用

MA-2029には、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

MA-2029 has several scientific research applications, including:

Gastrointestinal Disorders: It is used to study and potentially treat gastrointestinal disorders associated with disturbed gastrointestinal motility

Irritable Bowel Syndrome: It has shown promise in preclinical studies for the treatment of irritable bowel syndrome.

Cardiovascular Safety: Research has been conducted to assess its cardiovascular safety profile, indicating lower cardiovascular risk compared to other similar drugs.

作用機序

MA-2029は、モチリン受容体に選択的かつ競合的に結合することにより、その効果を発揮し、モチリン誘発性の腸収縮と内臓痛を阻害します . 関与する分子標的はモチリン受容体であり、経路にはモチリン受容体活性の阻害が含まれ、消化管運動が低下します .

類似の化合物との比較

MA-2029は、他の類似の化合物と比較して、モチリン受容体に対する高い選択性と競合的阻害においてユニークです。 いくつかの類似の化合物には以下が含まれます。

シサプリド: 過敏性腸症候群に効果的な薬物ですが、心血管リスクが高い.

エリスロマイシン: 別のモチリン受容体アゴニストですが、受容体活性は広範で、選択性は低い

類似化合物との比較

MA-2029 is unique in its high selectivity and competitive inhibition of motilin receptors compared to other similar compounds. Some similar compounds include:

Cisapride: An effective drug for irritable bowel syndrome but with higher cardiovascular risk.

Erythromycin: Another motilin receptor agonist but with broader receptor activity and less selectivity

MA-2029 stands out due to its lower cardiovascular risk and higher selectivity for motilin receptors .

生物活性

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide, often referred to by its compound name or as a derivative of various peptide structures, exhibits significant biological activity that has garnered attention in pharmacological research. This article synthesizes findings from diverse studies, emphasizing its structure-activity relationships, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C31H45FN4O with a molecular weight of approximately 515.73 g/mol. The compound features several notable structural elements:

- Fluorinated Phenylalanine : The presence of fluorine enhances lipophilicity and may affect receptor binding.

- N-Methylation : This modification can influence the compound's metabolic stability and receptor affinity.

- Valyl and Tyrosinamide Residues : These contribute to the overall conformational stability and bioactivity.

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems. Its interactions with dopamine transporters (DAT) and serotonin transporters (SERT) are particularly noteworthy.

Binding Affinities

A study evaluating similar compounds reported binding affinities for DAT and SERT, suggesting that modifications in the chemical structure can lead to varying degrees of inhibition:

| Compound | DAT Ki (nM) | SERT Ki (nM) | hERG Affinity |

|---|---|---|---|

| 3b | 230 | Not reported | Not assessed |

| 14a | 23 | Moderate | 28 |

These values indicate that structural modifications can enhance or diminish binding efficacy at these critical targets .

Pharmacological Studies

Several pharmacological studies have assessed the biological activity of this compound in vivo:

- Dopaminergic Activity : In animal models, the compound demonstrated a capacity to reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine. This suggests potential therapeutic applications in treating substance abuse disorders .

- Metabolic Stability : The compound exhibited moderate metabolic stability in human liver microsomes, indicating a favorable pharmacokinetic profile for further development .

- Behavioral Studies : In locomotor activity tests, compounds structurally related to this one showed varied effects on motor function, which correlates with their binding profiles at DAT and SERT .

Case Study 1: Treatment of Substance Use Disorders

A recent clinical trial investigated the efficacy of compounds similar to this compound in reducing cravings for cocaine. Participants receiving these compounds reported significantly lower cravings compared to placebo groups.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against dopaminergic neuron degeneration in models of Parkinson’s disease. Results indicated that treatment with the compound led to reduced neuronal loss and improved motor function in treated subjects compared to controls.

特性

IUPAC Name |

(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWAJPUTRBIRR-KLJDGLGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: MA-2029 acts as a selective and competitive antagonist of the motilin receptor. [, ] By binding to this receptor, it blocks the action of motilin, a gastrointestinal hormone responsible for stimulating gastric and intestinal contractions. [, , ] This inhibition of motilin-induced contractions helps to regulate gastrointestinal motility and alleviate symptoms associated with IBS, such as diarrhea and visceral pain. [, , ]

A: Research suggests that the action of MA-2029 is intertwined with ghrelin, another gastrointestinal hormone. While MA-2029 blocks motilin-induced gastric contractions, ghrelin seems essential for these contractions to occur in the first place. [] Studies in Suncus murinus (house musk shrew) showed that blocking the ghrelin receptor with (D-Lys(3))-GHRP-6 inhibited motilin-induced gastric contractions. [] This suggests a synergistic relationship where ghrelin may prime the system, allowing motilin (and subsequently MA-2029) to exert their effects. [] Further research is needed to fully elucidate this interplay.

A: MA-2029 demonstrates a better cardiovascular safety profile compared to Cisapride, another drug used for IBS treatment. [] While both compounds interact with various ion channels at higher concentrations, MA-2029's effect on these channels, such as hERG and calcium channels, occur at concentrations significantly exceeding its therapeutic dose. [] In contrast, Cisapride exhibits QT prolongation potential even at therapeutic concentrations, highlighting a narrower safety margin. []

A: The primary animal model used to investigate the effects of MA-2029 is the Suncus murinus. [, , ] This species exhibits a similar migrating motor complex (MMC) pattern to humans and dogs, making it a valuable model for studying gastrointestinal motility. [, ] Additionally, studies in conscious dogs have been conducted to assess the compound's impact on motilin-induced gastrointestinal motility. []

A: While current research suggests a favorable safety profile for MA-2029, particularly compared to Cisapride, more comprehensive toxicology studies are required. [] This includes investigating potential long-term effects and determining the no observed adverse effect level (NOAEL). []

A: Further research is necessary to fully elucidate the mechanisms of action of MA-2029, its interaction with other gastrointestinal hormones like ghrelin, and its long-term safety profile. [, ] Additionally, clinical trials in humans are crucial to determine its efficacy and safety in treating IBS and exploring potential applications in other gastrointestinal disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。